molecular formula C19H27ClF3N5O3S B2851945 4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine CAS No. 2097938-25-3

4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine

Cat. No.: B2851945
CAS No.: 2097938-25-3
M. Wt: 497.96
InChI Key: JKABOSAWEUWWRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the trifluoromethyl group could be introduced via a reaction with a trifluoromethylating reagent . The pyridine ring could be formed via a cyclization reaction, and the piperazine and piperidine rings could be formed via reactions with appropriate diamine compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The trifluoromethyl group would likely contribute to the compound’s overall polarity and could influence its reactivity. The pyridine, piperazine, and piperidine rings would add a degree of rigidity to the molecule’s structure and could also influence its reactivity and interactions with other molecules .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the trifluoromethyl group and the various rings. For instance, the trifluoromethyl group is known to be quite reactive and could participate in a variety of reactions. The pyridine ring could act as a base or a nucleophile in certain reactions, while the piperazine and piperidine rings could also participate in various reactions due to the presence of nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethyl group and the various rings. For instance, the trifluoromethyl group could increase the compound’s overall polarity, which could influence its solubility in various solvents. The presence of the rings could influence the compound’s melting and boiling points .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, reactivity, and potential applications. For instance, it could be interesting to explore its potential use as a pharmaceutical or agrochemical compound, given the biological activity observed for similar compounds .

Properties

IUPAC Name

4-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClF3N5O3S/c20-17-13-15(19(21,22)23)14-24-18(17)26-7-5-25(6-8-26)16-1-3-27(4-2-16)32(29,30)28-9-11-31-12-10-28/h13-14,16H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKABOSAWEUWWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClF3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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